molecular formula C14H18NNaO4 B1390794 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt CAS No. 1396963-81-7

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt

Cat. No.: B1390794
CAS No.: 1396963-81-7
M. Wt: 287.29 g/mol
InChI Key: UEPVUBVKJVQFOJ-UHFFFAOYSA-M
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Description

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy-benzoylamino group attached to a methyl-pentanoic acid backbone, which is further neutralized by a sodium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt typically involves the following steps:

    Formation of 4-Methoxy-benzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 4-methoxy-benzoyl chloride is then reacted with 4-methyl-pentanoic acid in the presence of a base such as triethylamine to form the corresponding amide.

    Neutralization: The resulting amide is then neutralized with sodium hydroxide to form the sodium salt of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoylamino moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-benzoylamino)-4-methyl-pentanoic acid sodium salt.

    Reduction: Formation of 2-(4-Methoxy-benzylamino)-4-methyl-pentanoic acid sodium salt.

    Substitution: Formation of 2-(4-Halo-benzoylamino)-4-methyl-pentanoic acid sodium salt.

Scientific Research Applications

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy-benzoylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-benzoylamino)-4-methyl-pentanoic acid sodium salt
  • 2-(4-Halo-benzoylamino)-4-methyl-pentanoic acid sodium salt
  • 2-(4-Methoxy-benzylamino)-4-methyl-pentanoic acid sodium salt

Uniqueness

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

sodium;2-[(4-methoxybenzoyl)amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.Na/c1-9(2)8-12(14(17)18)15-13(16)10-4-6-11(19-3)7-5-10;/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPVUBVKJVQFOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C1=CC=C(C=C1)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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